

Comparative Performance Analysis of the AC915 Accelerometer in High-Shock Environments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC915

Cat. No.: B15555702

[Get Quote](#)

This guide provides a detailed evaluation of the hypothetical **AC915** Piezoresistive MEMS accelerometer, comparing its performance in high-shock environments against established alternatives. Designed for researchers, scientists, and drug development professionals who may utilize high-shock instrumentation in their experimental setups, this document offers a comprehensive overview of performance metrics, experimental testing protocols, and a comparative analysis to aid in sensor selection.

Introduction to High-Shock Accelerometers

Accelerometers designed for high-shock applications are crucial for capturing data on sudden, high-energy events. These sensors are engineered to withstand and accurately measure extreme accelerations, making them indispensable in fields such as automotive crash testing, aerospace applications, and biomechanics research. The two predominant technologies in this domain are Piezoresistive (PR) and Piezoelectric (PE) accelerometers.[1][2][3]

- Piezoresistive (MEMS) Accelerometers: These sensors, often manufactured using Micro-Electro-Mechanical Systems (MEMS) technology, utilize a strain gauge to detect changes in resistance caused by acceleration.[1][4] A key advantage is their ability to measure down to 0 Hz (DC response), which is critical for analyzing long-duration shock events and accurately calculating velocity and displacement from acceleration data.[2][3][4]
- Piezoelectric Accelerometers: These sensors employ a piezoelectric crystal that generates an electrical charge proportional to the applied acceleration.[5][6] They are known for their robustness and high signal output.[7] However, they can be susceptible to a phenomenon

known as "zero-shift" in high-shock scenarios, where the signal does not return to zero after the event, potentially complicating data integration.[1][3][8]

This guide will focus on the performance of the **AC915**, a hypothetical advanced piezoresistive MEMS accelerometer, in comparison to a typical piezoelectric shock accelerometer and another high-performance piezoresistive model.

Comparative Performance Data

The following table summarizes the key performance specifications of the **AC915** and its alternatives. The data for the **AC915** is projected for the purpose of this comparison, while the specifications for the alternative models are representative of commercially available high-performance shock accelerometers.[9][10]

Specification	AC915 (Hypothetical Piezoresistive MEMS)	Alternative A (Piezoelectric)	Alternative B (Piezoresistive MEMS)
Measurement Range	± 60,000 g	± 50,000 g	± 50,000 g
Sensitivity	0.005 mV/V/g	0.1 mV/g	0.008 mV/V/g
Frequency Response (±1 dB)	0 to 15,000 Hz	1 to 20,000 Hz	0 to 12,000 Hz
Resonant Frequency	> 80 kHz	> 130 kHz	> 70 kHz
Overload Limit (Shock)	± 100,000 g	± 75,000 g	± 80,000 g
Operating Temperature Range	-55 to 125 °C	-54 to 121 °C	-55 to 120 °C
Zero-Shift	Minimal	Potential for zero-shift	Minimal
Damping	Gas Damped	Undamped	Gas Damped

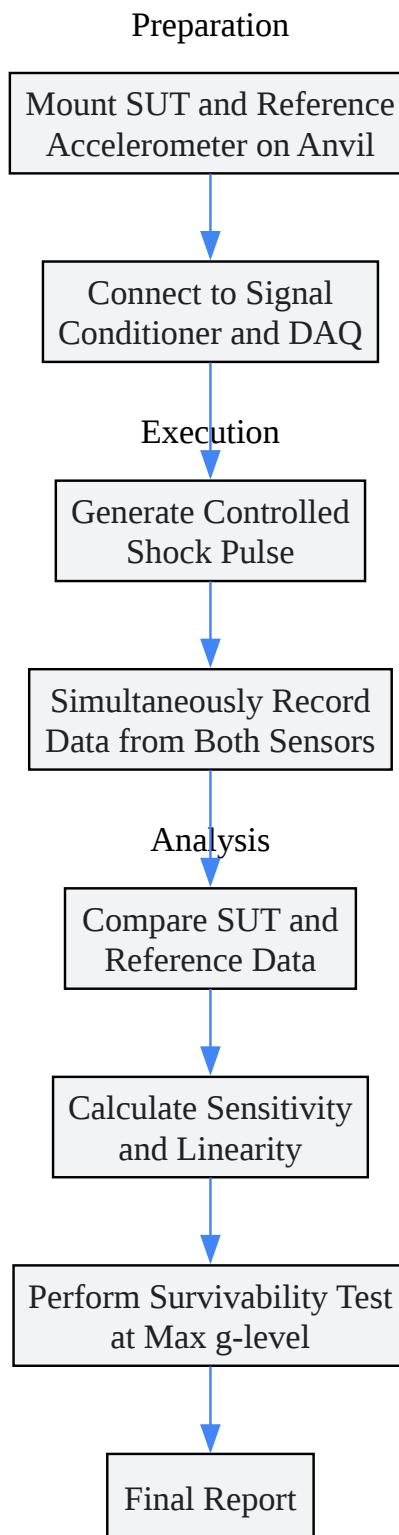
Experimental Protocols for High-Shock Testing

To ensure accurate and repeatable evaluation of accelerometer performance in high-shock environments, standardized testing protocols are essential. The following outlines a typical experimental workflow for calibrating and evaluating shock accelerometers.

Objective: To determine the sensitivity, linearity, and survivability of an accelerometer under controlled high-g shock conditions.

Apparatus:

- Pneumatic Shock Exciter or Hopkinson Bar[\[11\]](#)[\[12\]](#)
- Reference Standard Accelerometer (traceable to a national standards body)
- Sensor Under Test (SUT), e.g., the **AC915**
- Data Acquisition System (DAQ) with a high sampling rate
- Signal Conditioner
- Mounting hardware and cabling


Methodology:

- **Mounting:** The SUT and the reference accelerometer are securely mounted back-to-back on the anvil of the shock exciter.[\[11\]](#) Proper mounting torque is critical to ensure accurate data transmission.
- **Signal Conditioning:** The outputs from both accelerometers are connected to the signal conditioner and then to the DAQ system.
- **Shock Application:** A controlled shock pulse is generated by the pneumatic exciter. This is typically achieved by impacting the anvil with a projectile driven by compressed air.[\[11\]](#) The amplitude and duration of the shock are controlled by adjusting the air pressure and the projectile's characteristics.
- **Data Acquisition:** The DAQ system records the output from both the SUT and the reference accelerometer simultaneously. The sampling rate should be at least ten times the highest frequency of interest to accurately capture the shock event.[\[13\]](#)

- Analysis: The recorded data is analyzed to compare the output of the SUT with the reference accelerometer. The peak output values are used to calculate the sensitivity of the SUT. This process is repeated at various g-levels to assess the linearity of the sensor.
- Survivability Test: The accelerometer is subjected to shock levels up to its specified overload limit to verify its robustness. Post-shock calibration checks are performed to ensure the sensor's performance has not degraded.[11]

Visualizations

Experimental Workflow for High-Shock Accelerometer Calibration

[Click to download full resolution via product page](#)

A flowchart of the high-shock accelerometer calibration process.

Logical Comparison of Accelerometer Technologies

Alternative B (Piezoresistive MEMS)	<ul style="list-style-type: none">- DC Response- Good Linearity- Established Technology- Lower g-range than AC915
Alternative A (Piezoelectric)	<ul style="list-style-type: none">- High Resonant Frequency- High Signal Output- Robust Construction- Potential for Zero-Shift
AC915 (Piezoresistive MEMS)	<ul style="list-style-type: none">- High g-range- Minimal Zero-Shift- DC Response- Gas Damped

[Click to download full resolution via product page](#)Key characteristics of the **AC915** and its alternatives.

Conclusion

The hypothetical **AC915** Piezoresistive MEMS accelerometer represents a step forward in high-shock measurement technology, offering a superior measurement range and high survivability while maintaining the critical DC response characteristic of piezoresistive sensors. Its minimal zero-shift and gas damping make it an ideal candidate for applications requiring high-fidelity data from extreme shock events.

In comparison, piezoelectric accelerometers (Alternative A) remain a viable option, particularly in scenarios where their high resonant frequency is advantageous, though users must be mindful of potential zero-shift errors.^[1] Other piezoresistive models (Alternative B) offer similar benefits to the **AC915** but may not match its projected performance in terms of maximum g-range and resonant frequency.

The selection of an appropriate accelerometer will always depend on the specific requirements of the experiment, including the expected shock levels, the duration of the event, and the need

for subsequent data integration. This guide provides the foundational data and methodologies to make an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. sandv.com [sandv.com]
- 2. blog.endaq.com [blog.endaq.com]
- 3. Simple Steps to Selecting the Right Accelerometer | Fierce Sensors [fiercesensors.com]
- 4. simutechgroup.com [simutechgroup.com]
- 5. How to Measure Shock & Vibration with Accelerometers | KEYENCE America [keyence.com]
- 6. micromega-dynamics.com [micromega-dynamics.com]
- 7. endevco.com [endevco.com]
- 8. endevco.com [endevco.com]
- 9. pcb.com [pcb.com]
- 10. bksv.com [bksv.com]
- 11. Shock and Vibration Accelerometer Calibration [modalshop.com]
- 12. pcb.com [pcb.com]
- 13. pcb.com [pcb.com]
- To cite this document: BenchChem. [Comparative Performance Analysis of the AC915 Accelerometer in High-Shock Environments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555702#evaluating-the-ac915-s-performance-in-high-shock-environments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com